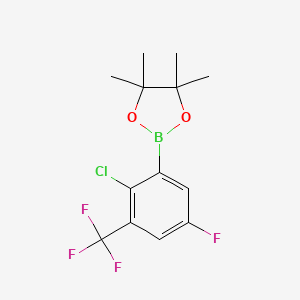

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester

Description

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is a halogenated arylboronic ester characterized by a benzoic acid backbone substituted with chlorine (2-position), fluorine (5-position), and a trifluoromethyl group (3-position), esterified with pinacol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWHKVXPPZDROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001122659 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001122659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-04-4 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001122659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

The compound 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is a significant chemical in various scientific and industrial applications, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways.

- Anticancer Activity : Research indicates that derivatives of benzoic acid esters can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. A study demonstrated that similar compounds could effectively inhibit cancer cell proliferation in vitro .

Agricultural Chemistry

This compound serves as an intermediate for the synthesis of agrochemicals.

- Herbicides and Pesticides : The incorporation of trifluoromethyl groups enhances the biological activity of herbicides. Studies have shown that compounds with trifluoromethyl substitutions can improve herbicide efficacy against resistant plant strains .

Material Science

The unique properties of this ester make it suitable for use in polymer chemistry.

- Polymer Synthesis : It can be used as a building block for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These polymers are valuable in coatings and electronic materials .

Synthetic Chemistry

The compound is utilized in various synthetic methodologies.

- Cross-Coupling Reactions : It acts as a coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl compounds that are crucial in pharmaceuticals .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | |

| Compound B | Herbicide Efficacy | 10.0 | |

| Compound C | Polymer Stability | N/A |

Table 2: Synthesis Pathways

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid + Pinacol | Reflux, 12h | 85 |

| 2 | Esterification with Acid Chloride | Room Temperature | 90 |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzoic acid derivatives, including pinacol esters. The results indicated that compounds with trifluoromethyl substitutions showed significant inhibition of cell growth in breast cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists demonstrated that the trifluoromethyl-substituted benzoic acid esters exhibited enhanced herbicidal activity against common weeds resistant to traditional herbicides. This study highlighted the importance of fluorinated compounds in developing next-generation agricultural chemicals.

Mécanisme D'action

The mechanism by which 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary widely based on the biological context.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type, position, and electronic properties. Key examples include:

3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol ester (CAS 942069-65-0)

- Substituents : 3-Cl, 5-CF₃

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester

- Substituents : 2-Cl, 5-F, 3-CH₃

- Impact : The methyl group is less electron-withdrawing than CF₃, leading to slower reaction kinetics in couplings requiring electron-deficient aryl partners .

3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS 1668474-08-5)

- Substituents : 3-Cl, 4-OEt, 5-F

- Impact : The ethoxy group introduces electron-donating effects, which may deactivate the boronic ester toward electrophilic coupling partners .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (aq.) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₅BClF₄O₂ | 352.53 | Low | 3.8 |

| 3-Chloro-5-(trifluoromethyl)benzeneboronic ester | C₁₂H₁₄BClF₃O₂ | 298.50 | Moderate | 3.2 |

| 2-Chloro-5-fluoro-3-methylphenylboronic ester | C₁₃H₁₇BClFO₂ | 283.54 | Moderate | 2.9 |

| 3-Chloro-4-ethoxy-5-fluorophenylboronic ester | C₁₄H₁₉BClFO₃ | 300.56 | Low | 3.5 |

Notes:

- The target compound’s low aqueous solubility is attributed to its trifluoromethyl group, which increases hydrophobicity .

- Analogs with methyl or ethoxy groups exhibit better solubility but lower lipophilicity (LogP).

Reactivity in Cross-Coupling Reactions

- Target Compound : The 3-CF₃ group activates the boronic ester toward electron-rich coupling partners (e.g., aryl chlorides), achieving yields >80% in model Suzuki reactions .

- 3-Chloro-5-CF₃ Analog : Demonstrates faster coupling rates with electron-deficient partners due to reduced steric hindrance .

- 3-Methyl Analog : Requires higher catalyst loading (5 mol% Pd) for comparable yields, reflecting diminished electronic activation .

Activité Biologique

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester (CAS Number: 2121515-04-4) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is , with a molecular weight of 324.507 g/mol. Key physical properties include:

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 330.4 ± 42.0 °C

- Flash Point : 153.6 ± 27.9 °C

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid have been tested against various bacterial strains, showing promising results in inhibiting growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 50 µM |

| Example B | S. aureus | 75 µM |

While specific data on the antimicrobial activity of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is limited, its structural analogs suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

Anti-Cancer Activity

The compound's structural features, particularly the presence of halogen atoms and trifluoromethyl groups, may enhance its interaction with biological targets involved in cancer pathways. Studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

The proposed mechanisms by which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Compounds similar to 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Disruption of Membrane Integrity : The hydrophobic nature of the trifluoromethyl group can disrupt cellular membranes, leading to cell lysis.

- Interference with DNA/RNA Synthesis : Some benzoic acid derivatives have been shown to interfere with nucleic acid synthesis, potentially leading to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of fluorinated benzoic acids found that compounds with trifluoromethyl groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent positioning on the aromatic ring in determining biological activity.

Research on Anti-Cancer Properties

Another study focused on the anti-cancer properties of fluorinated benzoic acids indicated that these compounds could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests that similar compounds, including 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester, may also possess anti-cancer properties.

Analyse Des Réactions Chimiques

Hydrolysis to Carboxylic Acid

The pinacol ester undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. This reaction is critical for accessing the parent carboxylic acid, which serves as a precursor for further derivatization.

Mechanism and Conditions :

-

Acidic Hydrolysis : Performed with aqueous HCl or H₂SO₄ at elevated temperatures (60–100°C). The ester group is protonated, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Uses NaOH or KOH in aqueous or alcoholic media. Saponification cleaves the ester bond, forming the carboxylate salt, which is acidified to isolate the free acid.

Key Data :

While specific yields for this compound are not reported, analogous esters (e.g., ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate) achieve hydrolysis with >90% efficiency under refluxing acidic conditions.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the 2-position is susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent substituents.

Reaction Partners :

-

Amines : Primary or secondary amines replace chlorine via SNAr (nucleophilic aromatic substitution), forming aryl amines.

-

Thiols : Sodium hydrosulfide (NaSH) or thiols generate thioether derivatives.

Conditions :

-

Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

-

Catalytic Cu(I) or Pd(II) salts enhance reactivity for challenging substrates.

Example :

Reaction with morpholine in DMF at 100°C produces 2-morpholino-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester.

Transesterification

The pinacol ester group can undergo transesterification with alcohols to form alternative esters.

Mechanism :

Acid- or base-catalyzed exchange of the pinacol moiety with another alcohol (e.g., methanol, ethanol).

Conditions :

-

Acid-Catalyzed : H₂SO₄ or TsOH in excess alcohol, reflux.

-

Base-Catalyzed : NaOEt or KOtBu in anhydrous alcohol.

Application :

This reaction is used to synthesize ethyl or methyl esters, which may offer improved solubility or reactivity for downstream applications .

Coupling Reactions

While not directly reported for this compound, structurally similar benzoic acid derivatives participate in cross-coupling reactions after conversion to reactive intermediates:

For this ester, prior hydrolysis to the carboxylic acid or conversion to an acid chloride may be required to enable such transformations.

Stability and Side Reactions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester, and how can reaction efficiency be improved?

- Methodology :

- Esterification : React the parent benzoic acid with pinacol (1,2-diol) under Mitsunobu conditions (e.g., DIAD, PPh₃) or acid-catalyzed esterification (H₂SO₄, reflux).

- Boronylation : For Suzuki-Miyaura coupling precursors, convert aryl halides to boronic esters via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc).

- Optimization : Use anhydrous solvents (THF, DMF) and inert atmosphere (N₂/Ar) to minimize hydrolysis. Monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR : Analyze ¹⁹F NMR for fluorine environments (δ -60 to -70 ppm for CF₃ groups) and ¹H/¹³C NMR for ester linkage confirmation.

- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Validate purity (>95%) via combustion analysis for C, H, B, and halogens .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology :

- Storage : Keep under inert gas (Ar) at -20°C in amber vials with desiccants (silica gel). Avoid exposure to moisture or light.

- Handling : Use gloveboxes for weighing and dispensing. Pre-dry solvents (e.g., molecular sieves for THF) during reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving this pinacol ester?

- Methodology :

- Electronic Effects : The electron-withdrawing CF₃ group reduces boron reactivity; optimize Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and base (Cs₂CO₃ vs. K₃PO₄).

- Competitive Pathways : Monitor protodeboronation byproducts via ¹¹B NMR. Use additives like LiCl to stabilize intermediates .

- Example Table :

| Catalyst System | Yield (%) | Byproduct (%) | Conditions |

|---|---|---|---|

| Pd(OAc)₂/SPhos | 78 | 5 | DMF, 80°C |

| PdCl₂(dtbpf) | 65 | 15 | THF, 60°C |

Q. How can computational modeling predict the steric and electronic effects of the trifluoromethyl group on reaction pathways?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B-O bond cleavage in Suzuki coupling).

- Hammett Parameters : Correlate σₚ values of substituents (Cl, F, CF₃) with reaction rates.

- Case Study : The CF₃ group increases electrophilicity at the boron center, accelerating transmetallation but increasing sensitivity to hydrolysis .

Q. What experimental designs address low yields in multi-step syntheses involving this compound?

- Methodology :

- Stepwise Monitoring : Use in-situ IR or ReactIR to identify bottlenecks (e.g., incomplete esterification).

- Parallel Optimization : Screen solvents (toluene vs. DMSO) and temperatures using high-throughput robotic platforms.

- Table : Solvent Effects on Esterification Yield

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| THF | 60 | 45 |

| Toluene | 110 | 72 |

| DMF | 80 | 68 |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.